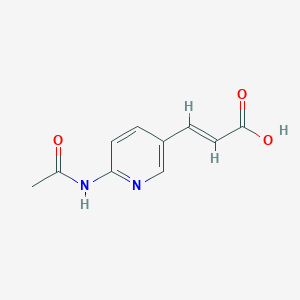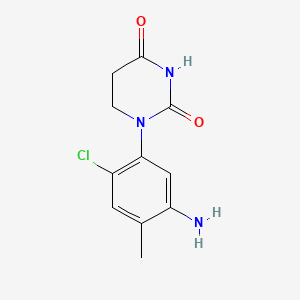
5-(Azetidin-3-ylmethyl)-3-cyclopropyl-1-methyl-1h-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Azetidin-3-ylmethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that features a unique combination of azetidine and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-ylmethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the azetidine ring through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The triazole ring can be introduced via a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
5-(Azetidin-3-ylmethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated reagents under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of reduced derivatives.
科学的研究の応用
5-(Azetidin-3-ylmethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(Azetidin-3-ylmethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative activity.
5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole: Another heterocyclic compound with potential biological activities.
Uniqueness
5-(Azetidin-3-ylmethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole stands out due to its unique combination of azetidine and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H16N4 |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
5-(azetidin-3-ylmethyl)-3-cyclopropyl-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C10H16N4/c1-14-9(4-7-5-11-6-7)12-10(13-14)8-2-3-8/h7-8,11H,2-6H2,1H3 |
InChIキー |
AXYOOGCXIAARJV-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC(=N1)C2CC2)CC3CNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


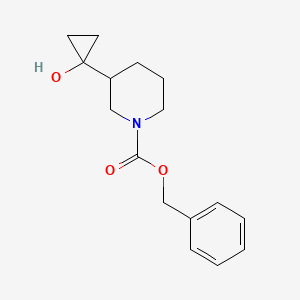


![Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490157.png)
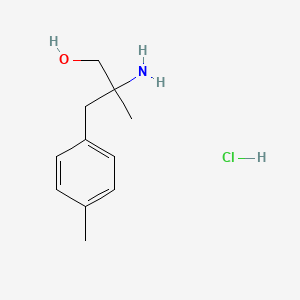
![3-[(4-fluorophenyl)methyl]cyclobutan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B13490170.png)
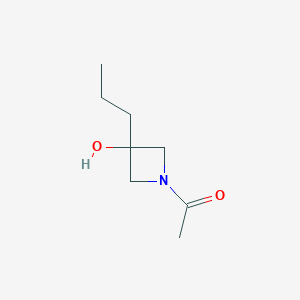
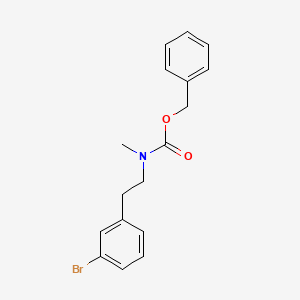
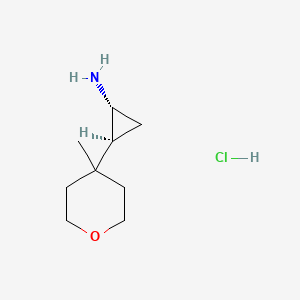

![tert-butyl N-[2-(5-iodothiophen-2-yl)ethyl]carbamate](/img/structure/B13490199.png)
![N-[4-(2-{[2-(3-chlorophenyl)ethyl]amino}propan-2-yl)phenyl]acetamide](/img/structure/B13490200.png)
